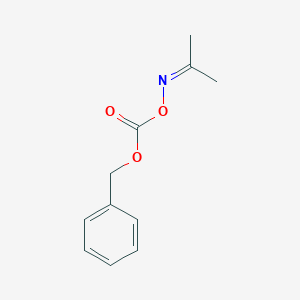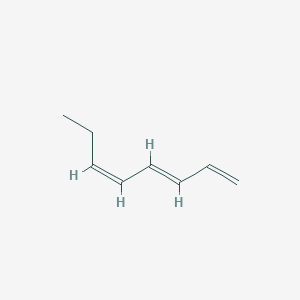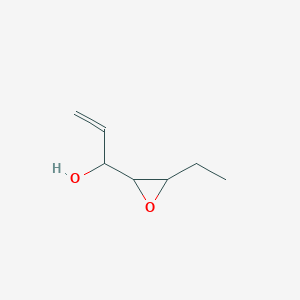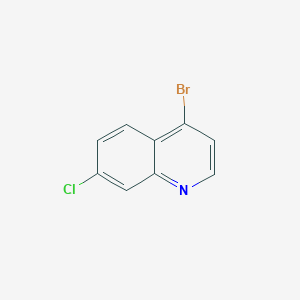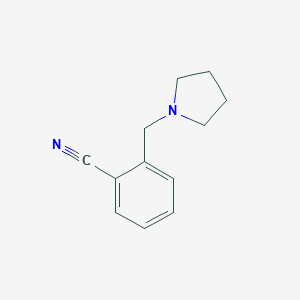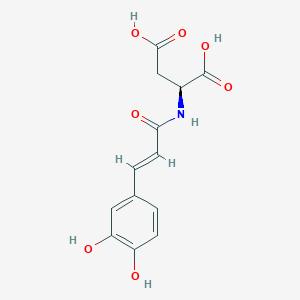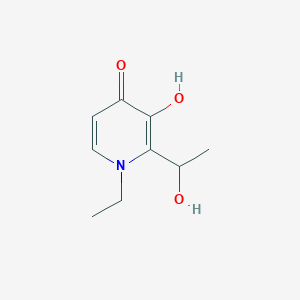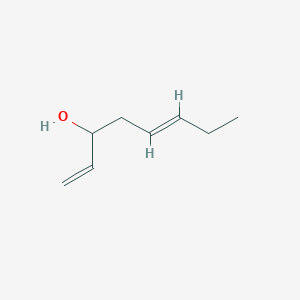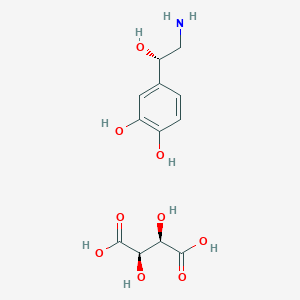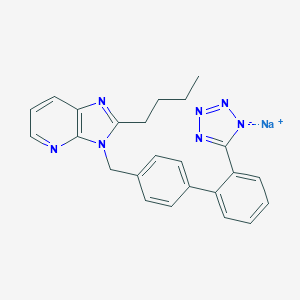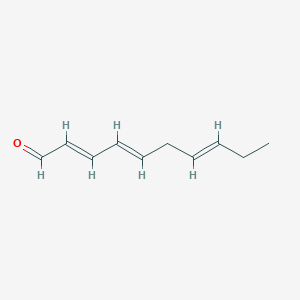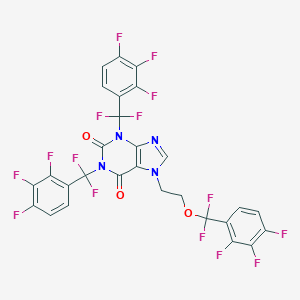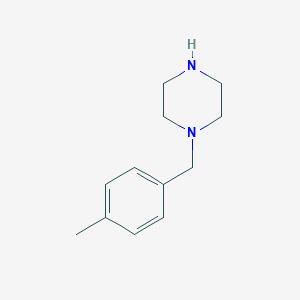
1-(4-Methylbenzyl)piperazine
Übersicht
Beschreibung
The compound 1-(4-Methylbenzyl)piperazine has been the subject of various studies due to its interesting properties and potential applications. It has been analyzed using a range of spectroscopic techniques, including FT-IR, FT-Raman, UV, and NMR, to determine its molecular structure and properties . The compound has shown potential inhibitory activity against Bacillus cereus, which suggests it could have applications in the field of antimicrobial agents .
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives has been explored in the literature. For instance, compounds related to the metabolites of a cerebral vasodilator were synthesized to confirm their structures, which is a common approach in medicinal chemistry to understand the metabolism of pharmacologically active compounds . Additionally, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines and alkylene diacyl-di-(1-methyl piperazides) has been reported, which were tested for their activity against schistosomiasis .
Molecular Structure Analysis
The molecular structure of 1-(4-Methylbenzyl)piperazine has been extensively studied using density functional theory (DFT) calculations. These studies have provided detailed information on the ground state molecular geometries, vibrational frequencies, and charge distribution . The compound's molecular electrostatic potential (MEP) maps and non-linear optical (NLO) properties have also been determined, indicating good NLO properties .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving 1-(4-Methylbenzyl)piperazine, the synthesis of related compounds and their subsequent reactions can provide insights into the reactivity of such molecules. For example, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents involves reactions that could be relevant to the chemical behavior of benzylpiperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methylbenzyl)piperazine have been characterized through various spectroscopic methods. The compound exhibits a significant dipole moment and hyperpolarizability, which are indicative of its NLO properties . The crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has been determined, providing insights into the solid-state properties of such molecules . Additionally, the chromatographic behavior of chiral 1,4-disubstituted piperazine derivatives has been studied, which could be relevant to understanding the separation and purification processes of similar compounds .
Wissenschaftliche Forschungsanwendungen
Anti-helminths
- Application : 1-(4-Methylbenzyl)piperazine (MBPZ) has been found to have excellent biological properties in anti-helminths due to its chemical structure .
Antihistaminic
Anticancer
Antidepressant
Anti-microbial
- Application : MBPZ has been found to have anti-microbial properties . In 2017, researches utilized software and predicted MBPZ could inhibit Bacillus cereus based on the special structure of MBPZ .
- Results : The results predicted that the compound might exhibit inhibitory activity against Bacillus cereus and may act as an anti-bacterial agent .
Synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)
- Application : MBPZ is used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride
- Application : MBPZ is used as a synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine . Meclizine is an antiemetic, which is a drug that is effective against vomiting and nausea .
Stability in Human Blood
- Application : MBPZ shows good stability in human blood under various storage conditions over time .
- Method : All samples were prepared by spiking certified reference standards of eight synthetic piperazines into certified drug-free human blood independently with the same concentration . These analytes included MBPZ and others. All tested samples were stored at room temperature (~20°C), 4°C, and -20°C for 1, 3, 6, 9, and 12 months respectively in dark sealed containers .
- Results : MBPZ was consistently more stable and still had more than 70% remaining after 12 months .
Anticonvulsant
Antihypertensive
Antifungal
Antipsychotic
Safety And Hazards
1-(4-Methylbenzyl)piperazine causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAXUUAJNMDESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945847 | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)piperazine | |
CAS RN |
23173-57-1 | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methylbenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

